molecular formula C13H19NO3S B3009052 N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide CAS No. 1216769-00-4

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide

Cat. No.: B3009052
CAS No.: 1216769-00-4
M. Wt: 269.36
InChI Key: CVHNRSGYEXLPGM-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a hydroxycyclopentyl group attached to a phenylmethanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclopentanol with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition or activation of enzymatic activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclopentyl)methyl]acetamide
  • N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide
  • N-[(1-hydroxycyclopentyl)methyl]-N,2-dimethylpropanamide

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide stands out due to its unique combination of a hydroxycyclopentyl group and a phenylmethanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-13(8-4-5-9-13)11-14-18(16,17)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHNRSGYEXLPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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